molecular formula C14H10N2O2S B8773681 2,5-Bis(4-hydroxyphenyl)-1,3,4-thiadiazole CAS No. 88203-23-0

2,5-Bis(4-hydroxyphenyl)-1,3,4-thiadiazole

Cat. No. B8773681
CAS RN: 88203-23-0
M. Wt: 270.31 g/mol
InChI Key: XMQUTIMDPCVAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis(4-hydroxyphenyl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C14H10N2O2S and its molecular weight is 270.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Bis(4-hydroxyphenyl)-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(4-hydroxyphenyl)-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88203-23-0

Product Name

2,5-Bis(4-hydroxyphenyl)-1,3,4-thiadiazole

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

4-[5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]phenol

InChI

InChI=1S/C14H10N2O2S/c17-11-5-1-9(2-6-11)13-15-16-14(19-13)10-3-7-12(18)8-4-10/h1-8,17-18H

InChI Key

XMQUTIMDPCVAAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1M solution of boron tribromide in dichloromethane (100 cm3) is added dropwise to a solution of 2,5-bis(4-methoxyphenyl)-1,3,4-thiadiazole [J. prakt. Chem., (1 980) Vol. 322, pp. 933] (2.0 g) and dichloromethane (50 cm3) at 0° C. under an atmosphere of nitrogen. The reaction solution is stirred overnight and water (100 cm3) added. The organic layer is separated off and the aqueous layer extracted with dichloromethane (2×100 cm3). The combined organic layers are washed with brine (2×100 cm3) and then dried (MgSO4), filtered and evaporated down. The residue is purified by column chromatography on silica gel using a 9:1 hexanelethyl acetate mixture as eluent and recrystallisation from ethanol to yield 1.0 g of g 2,5-bis(4-hydroxyphenyl)-1,3,4-thiadiazole.
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